TAS-114 is a novel small molecule inhibitor specifically designed to enhance the efficacy of fluoropyrimidine-based chemotherapy, particularly targeting the metabolism of 5-fluorouracil, a widely used chemotherapeutic agent. This compound functions by inhibiting two critical enzymes: deoxyuridine 5’-triphosphate nucleotidohydrolase and dihydropyrimidine dehydrogenase. By doing so, TAS-114 promotes the incorporation of active metabolites into DNA, thereby increasing the cytotoxic effects against cancer cells .
TAS-114 was developed by Taiho Pharmaceutical Co., Ltd. and is classified as a dual inhibitor due to its ability to inhibit both dUTPase and dihydropyrimidine dehydrogenase. This dual action distinguishes it from other inhibitors that typically target only one enzyme, making TAS-114 a first-in-class compound in this therapeutic area .
The synthesis of TAS-114 involves several complex steps, including the formation of key intermediates. While specific synthetic routes and conditions are proprietary and not fully disclosed, it is known that the process requires stringent conditions to ensure high purity and efficacy of the final product. The use of various organic solvents and catalysts is common in the synthesis, although exact details remain confidential .
The molecular structure of TAS-114 has been characterized through crystallography studies. The cocrystal structure analysis revealed that TAS-114 binds effectively to its target enzymes, facilitating its inhibitory action. The structural data indicate specific interactions between TAS-114 and the active sites of deoxyuridine 5’-triphosphate nucleotidohydrolase, which are crucial for its mechanism of action .
TAS-114 primarily engages in inhibition reactions with its target enzymes rather than undergoing significant intrinsic chemical reactions itself. The compound enhances the cytotoxicity of fluoropyrimidines by promoting the misincorporation of metabolites such as FdUTP into DNA. This process leads to DNA dysfunction in cancer cells, contributing to their death . The major products formed from these reactions include inhibition complexes with the target enzymes.
The mechanism by which TAS-114 operates involves the inhibition of dUTPase and dihydropyrimidine dehydrogenase, two enzymes essential for the metabolism of 5-fluorouracil. By inhibiting these enzymes, TAS-114 increases the levels of dUTP and FdUTP within cells. These metabolites can then be incorporated into DNA during replication, leading to errors that result in cytotoxicity and ultimately tumor cell death . This mechanism has been shown to significantly enhance the antitumor activity of fluoropyrimidine-based therapies when used in combination with agents like S-1 or capecitabine.
While detailed physical properties such as melting point or solubility are not extensively documented in public literature, TAS-114 is characterized as a small molecule with specific binding affinity for its target enzymes. Its chemical properties are tailored for optimal interaction with biological systems, enhancing its effectiveness as an antitumor agent .
TAS-114 has shown considerable promise in clinical research, particularly in enhancing the efficacy of fluoropyrimidine-based chemotherapy regimens for various cancers, including non-small-cell lung cancer and advanced gastric cancer. Its ability to improve therapeutic outcomes when combined with other chemotherapeutic agents makes it a valuable candidate for ongoing clinical trials and potential future therapies . The unique dual inhibition mechanism also positions TAS-114 as a significant advancement in cancer treatment strategies aimed at overcoming resistance to conventional therapies.
Deoxyuridine triphosphatase (dUTPase) is a critical gatekeeper enzyme in nucleotide metabolism, encoded by the DUT gene in humans (Gene ID: 1854) [6]. Its primary function involves hydrolyzing deoxyuridine triphosphate (dUTP) into deoxyuridine monophosphate (dUMP) and inorganic pyrophosphate. This reaction serves two essential purposes: (1) providing dUMP as a precursor for thymidylate synthase (TS)-mediated synthesis of deoxythymidine triphosphate (dTTP), and (2) preventing uracil misincorporation into DNA by maintaining low dUTP/dTTP ratios [4] [6]. When dUTPase activity is compromised, elevated dUTP pools lead to increased uracil incorporation during DNA replication. This aberrant incorporation triggers repetitive cycles of DNA repair through base excision repair (BER) pathways, ultimately causing DNA strand breaks, fragmentation, and apoptosis [1] [6].
Table 1: Key Biochemical Functions of Human dUTPase
Function | Biological Consequence | Pathological Relevance |
---|---|---|
dUTP hydrolysis to dUMP | Maintains dTTP synthesis | Ensures adequate thymidine pools for DNA replication |
Regulation of dUTP/dTTP ratio | Prevents uracil misincorporation | Protects genomic integrity |
Nucleotide pool sanitization | Reduces DNA repair burden | Minimizes DNA fragmentation |
Mitochondrial dUTP regulation | Maintains mitochondrial DNA stability | Prevents mitochondrial dysfunction |
Cancer cells frequently overexpress dUTPase as an adaptive resistance mechanism against fluoropyrimidine-based chemotherapies like 5-fluorouracil (5-FU) and its oral prodrugs (S-1, capecitabine) [1] [4]. These agents inhibit thymidylate synthase (TS), causing intracellular accumulation of deoxyuridine nucleotides and subsequent misincorporation of fluorodeoxyuridine triphosphate (FdUTP) and dUTP into DNA. By efficiently hydrolyzing dUTP and FdUTP, dUTPase overexpression enables cancer cells to limit DNA damage and evade cell death [1]. Preclinical evidence confirms that siRNA-mediated dUTPase suppression sensitizes cancer cells to TS inhibitors, while clinical studies correlate high tumor dUTPase expression with poor response to 5-FU regimens [1] [4]. This establishes dUTPase as a validated therapeutic target to overcome fluoropyrimidine resistance in solid tumors.
The molecular rationale for dUTPase inhibition lies in its synergistic potential with TS-targeted therapies. By inhibiting dUTPase, intracellular dUTP and FdUTP levels dramatically increase, exacerbating uracil and fluorouracil misincorporation into tumor DNA. This overwhelms DNA repair mechanisms and creates synthetic lethality with TS inhibitors [4] [6]. Importantly, since cancer cells typically exhibit higher DNA replication rates and impaired DNA repair pathways compared to normal cells, they are disproportionately vulnerable to dUTPase inhibition. This therapeutic strategy selectively amplifies DNA damage in malignant tissues while sparing healthy cells, providing a favorable therapeutic index [4]. The development of TAS-114 represents the first clinical translation of this mechanistic approach to enhance fluoropyrimidine efficacy.
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7